molecular formula C21H27BrN2O3 B247224 N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide

N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide

Cat. No. B247224
M. Wt: 435.4 g/mol
InChI Key: QFBJEHWLNGCHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as BRD0705, is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. By inhibiting BET proteins, N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can alter gene expression and potentially treat these diseases.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been shown to induce apoptosis (cell death) in cancer cells and reduce the production of inflammatory cytokines in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is the potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. One potential avenue is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the role of BET proteins in other diseases, such as neurological disorders. Additionally, the use of N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in combination with other therapies may enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves a multistep process that includes the reaction of 4-bromo-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine and N-methylpropan-2-amine to yield N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been studied for its potential therapeutic effects in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide

InChI

InChI=1S/C21H27BrN2O3/c1-15-13-17(6-7-18(15)22)23-21(25)10-12-24(2)11-9-16-5-8-19(26-3)20(14-16)27-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)

InChI Key

QFBJEHWLNGCHLW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

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